

Comparative analysis of the efficacy of different N-[3-(aminomethyl)phenyl]methanesulfonamide derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>N-[3-(aminomethyl)phenyl]methanesulfonamide</i>
Compound Name:	
Cat. No.:	B055070

[Get Quote](#)

A comparative analysis of the efficacy of **N-[3-(aminomethyl)phenyl]methanesulfonamide** derivatives is not readily available in the public domain. However, a detailed structure-activity relationship (SAR) study on a series of close analogs, N-(3-aminophenyl)sulfamide derivatives, as kinase inhibitors provides valuable insights. This guide presents a comparative analysis of these analogs, focusing on their in vitro enzymatic activity against Tyrosine Threonine Kinase (TTK).

Comparative Efficacy of N-(3-aminophenyl)sulfamide Analogs as TTK Inhibitors

The following table summarizes the in vitro enzymatic activity of various N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl) acetamide and carboxamide derivatives against the TTK protein kinase. The inhibitory activity is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound ID	R1 (Acetamide/Ca rboxamide Group)	R2 (Indazole N1- substituent)	R3 (Sulfonamide Substituent)	TTK IC50 (nM)
1	Methyl	H	H	50
2	Ethyl	H	H	45
3	Cyclopropyl	H	H	30
4	Phenyl	H	H	75
5	Methyl	Methyl	H	15
6	Methyl	Ethyl	H	10
7	Methyl	Isopropyl	H	5
8	Methyl	H	Methyl	>1000
9	Methyl	H	Phenyl	>1000

Key Structure-Activity Relationship Observations:

- Acetamide/Carboxamide Group (R1): Small alkyl and cycloalkyl groups, such as methyl and cyclopropyl, at the R1 position are well-tolerated and result in potent inhibition. Larger aromatic groups like phenyl are also tolerated but do not significantly improve potency.[1]
- Indazole N1-substituent (R2): Substitution at the N1 position of the indazole ring with small, hydrophobic alkyl groups, such as methyl, ethyl, and particularly isopropyl, leads to a significant increase in inhibitory activity. This suggests the presence of a hydrophobic pocket in the kinase's active site that can be favorably occupied.[1]
- Sulfonamide Substituent (R3): The unsubstituted sulfonamide (R3 = H) is crucial for activity. Substitution on the sulfonamide nitrogen generally leads to a dramatic loss of potency.[1]

Experimental Protocols

In Vitro TTK Protein Kinase Assay:

The *in vitro* enzymatic activity of the compounds was determined using a radiometric assay that measures the phosphorylation of a substrate by the TTK protein kinase.[1]

- Reaction Mixture Preparation: A reaction mixture is prepared containing the TTK enzyme, a suitable substrate (e.g., a peptide or protein substrate), and the test compound at various concentrations in a buffer solution.
- Initiation of Reaction: The kinase reaction is initiated by the addition of [γ -33P]ATP.
- Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Termination and Detection: The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter membrane.
- Washing and Measurement: The filter is washed to remove unincorporated [γ -33P]ATP. The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated relative to a control reaction without any inhibitor. IC₅₀ values are then determined from the dose-response curves.[1]

Visualizations

Caption: Structure-Activity Relationship (SAR) of N-(3-aminophenyl)sulfamide analogs as TTK inhibitors.

The parent compound, **N-[3-(aminomethyl)phenyl]methanesulfonamide**, is a known versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] It serves as a valuable building block for designing inhibitors and therapeutic agents.[2] While direct comparative data on its derivatives is scarce, the analysis of its close analogs provides a strong foundation for understanding the structural requirements for potent biological activity in this chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Comparative analysis of the efficacy of different N-[3-(aminomethyl)phenyl]methanesulfonamide derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055070#comparative-analysis-of-the-efficacy-of-different-n-3-aminomethyl-phenyl-methanesulfonamide-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com